molecular formula C13H14N4OS B2442294 (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320515-00-0

(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2442294
CAS No.: 2320515-00-0
M. Wt: 274.34
InChI Key: DPULCHWSMMNRPU-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a methyl group, a pyrazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyrazine Ring: This step involves the nucleophilic substitution reaction where the azetidine ring is reacted with a pyrazine derivative.

    Introduction of the Thiophene Ring: The final step involves the coupling of the thiophene ring, which can be done using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylthiophen-2-yl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (5-Methylthiophen-2-yl)(3-(quinolin-2-ylamino)azetidin-1-yl)methanone: Contains a quinoline ring instead of a pyrazine ring.

Uniqueness

(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is unique due to the presence of the pyrazine ring, which can impart different electronic properties and reactivity compared to similar compounds with pyridine or quinoline rings. This uniqueness can be exploited in the design of new materials or pharmaceuticals with specific desired properties.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-2-3-11(19-9)13(18)17-7-10(8-17)16-12-6-14-4-5-15-12/h2-6,10H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPULCHWSMMNRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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